

An In-depth Technical Guide on the Spectral Data of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Diphenylphosphoryl)methanol

Cat. No.: B188468

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(diphenylphosphoryl)methanol**, a valuable organophosphorus compound. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectroscopic properties and the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **(diphenylphosphoryl)methanol**.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of **(Diphenylphosphoryl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.75 - 7.65	m	-	4H, Aromatic (ortho- protons of P-Ph)
7.50 - 7.35	m	-	6H, Aromatic (meta- & para-protons of P-Ph)
4.65	d	$2J_{PH} = 8.0$	2H, CH ₂
4.50	t	$3J_{HH} = 6.0$	1H, OH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of **(Diphenylphosphoryl)methanol**

Chemical Shift (δ) ppm	Coupling Constant (J _{PC}) Hz	Assignment
132.5	d, $1J_{PC} = 103$	Cipso (P-Ph)
131.8	d, $4J_{PC} = 3$	Cpara (P-Ph)
130.9	d, $2J_{PC} = 10$	Cortho (P-Ph)
128.5	d, $3J_{PC} = 12$	Cmeta (P-Ph)
64.2	d, $1J_{PC} = 105$	CH ₂

Solvent: CDCl₃

Table 3: ³¹P NMR Spectral Data of **(Diphenylphosphoryl)methanol**

Chemical Shift (δ) ppm
32.1

Solvent: CDCl₃, 85% H₃PO₄ as an external standard

IR Spectral Data

Table 4: Key IR Absorption Bands of **(Diphenylphosphoryl)methanol**

Wavenumber (cm-1)	Intensity	Assignment
3300 - 3100	Broad, Strong	O-H stretch
3060, 3020	Medium	C-H stretch (Aromatic)
2920, 2850	Medium	C-H stretch (Aliphatic)
1435	Strong	P-Ph stretch
1190	Very Strong	P=O stretch
1120	Strong	C-O stretch
750, 690	Strong	C-H bend (Aromatic)

Sample preparation: KBr pellet

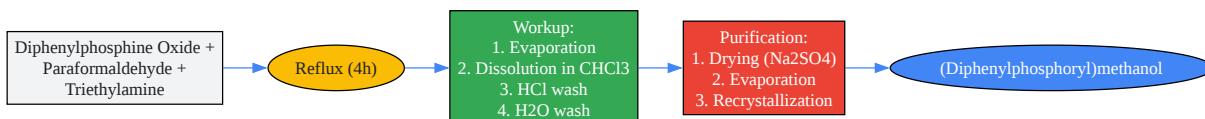
Mass Spectrometry Data

Table 5: Mass Spectrometry Fragmentation Data of **(Diphenylphosphoryl)methanol**

m/z	Relative Intensity (%)	Assignment
232	40	[M]+
202	100	[M - CH ₂ O]+
201	85	[M - CH ₂ OH]+
155	30	[Ph ₂ P]+
77	50	[C ₆ H ₅]+

Ionization method: Electron Ionization (EI)

Experimental Protocols


Detailed methodologies for the synthesis of **(diphenylphosphoryl)methanol** and the acquisition of the spectral data are provided below.

Synthesis of (Diphenylphosphoryl)methanol

(Diphenylphosphoryl)methanol can be conveniently synthesized by the reaction of diphenylphosphine oxide with paraformaldehyde.

Procedure:

- A mixture of diphenylphosphine oxide (10.1 g, 0.05 mol) and paraformaldehyde (1.8 g, 0.06 mol) in triethylamine (50 mL) is heated at reflux for 4 hours.
- The reaction mixture is then cooled to room temperature, and the triethylamine is removed under reduced pressure.
- The resulting residue is dissolved in chloroform (100 mL) and washed successively with 1M HCl (2 x 50 mL) and water (2 x 50 mL).
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
- Recrystallization from a mixture of ethyl acetate and hexane affords pure **(diphenylphosphoryl)methanol** as a white solid.

[Click to download full resolution via product page](#)

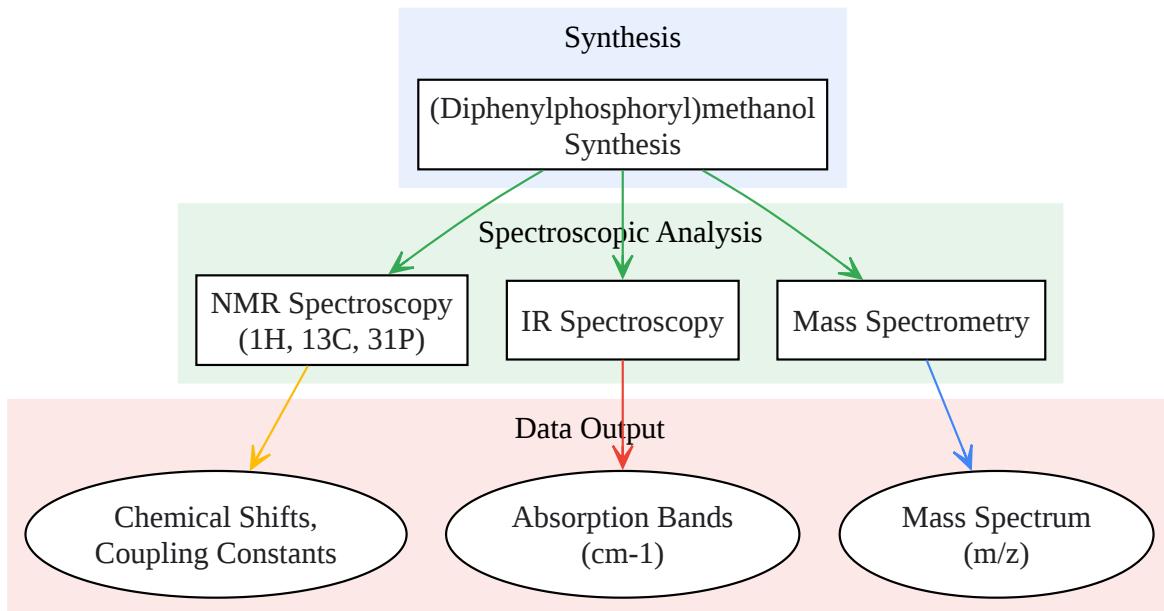
Synthesis workflow for **(diphenylphosphoryl)methanol**.

NMR Spectroscopy

¹H, ¹³C, and ³¹P NMR spectra were recorded on a 400 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of **(diphenylphosphoryl)methanol** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
- ¹H NMR: Spectra were acquired with a pulse width of 30° and a relaxation delay of 1.0 s. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: Proton-decoupled spectra were obtained with a pulse width of 45° and a relaxation delay of 2.0 s. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
- ³¹P NMR: Proton-decoupled spectra were acquired with a pulse width of 90° and a relaxation delay of 5.0 s. Chemical shifts are reported in ppm relative to 85% H₃PO₄ as an external standard.

Infrared (IR) Spectroscopy


FT-IR spectra were recorded on a Fourier-transform infrared spectrometer.

- Sample Preparation: A small amount of **(diphenylphosphoryl)methanol** was finely ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained on a mass spectrometer using electron ionization (EI).

- Sample Introduction: The sample was introduced via a direct insertion probe.
- Ionization: Electron ionization was performed at 70 eV.
- Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

[Click to download full resolution via product page](#)

General workflow for synthesis and spectral analysis.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of (Diphenylphosphoryl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188468#diphenylphosphoryl-methanol-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com